molecular formula C15H17Cl4N3O2 B2948049 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide CAS No. 1424531-41-8

3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide

Cat. No.: B2948049
CAS No.: 1424531-41-8
M. Wt: 413.12
InChI Key: IIPGCTQKCOTAQH-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a pyridine ring

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl4N3O2/c16-10-11(17)13(21-14(19)12(10)18)15(24)20-6-4-8-22-7-3-1-2-5-9(22)23/h1-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPGCTQKCOTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide typically involves multiple steps:

    Chlorination of Pyridine: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the 3, 4, 5, and 6 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of the Azepane Ring: The azepane ring is synthesized separately, often starting from a suitable lactam precursor. The lactam undergoes ring-opening and subsequent functionalization to introduce the oxo group.

    Coupling Reaction: The chlorinated pyridine and the functionalized azepane are then coupled through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride to deprotonate the amine group, facilitating the nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, where the oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: Reduction reactions can target the chlorinated pyridine ring, potentially leading to dechlorination or hydrogenation of the ring.

    Substitution: The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the azepane ring and the chlorinated pyridine suggests possible activity against certain diseases, although specific applications would require extensive research and clinical trials.

Industry

Industrially, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique structure allows for the development of products with specific desired properties.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and the azepane ring may facilitate binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5,6-Tetrachloropyridine: Similar in structure but lacks the azepane ring, making it less versatile in terms of biological activity.

    N-(2-Oxoazepan-1-yl)pyridine-2-carboxamide: Similar but without the chlorine atoms, which may affect its reactivity and biological properties.

Uniqueness

3,4,5,6-Tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is unique due to the combination of the highly chlorinated pyridine ring and the azepane moiety

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